molecular formula C17H13ClO B14542538 4-Chloro-1-methoxy-5-phenylnaphthalene CAS No. 61982-84-1

4-Chloro-1-methoxy-5-phenylnaphthalene

Cat. No.: B14542538
CAS No.: 61982-84-1
M. Wt: 268.7 g/mol
InChI Key: QNVMXZOGMCFWSO-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-5-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with chloro (-Cl), methoxy (-OCH₃), and phenyl (-C₆H₅) groups at positions 4, 1, and 5, respectively.

Properties

CAS No.

61982-84-1

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

4-chloro-1-methoxy-5-phenylnaphthalene

InChI

InChI=1S/C17H13ClO/c1-19-16-11-10-15(18)17-13(8-5-9-14(16)17)12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

QNVMXZOGMCFWSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)Cl)C3=CC=CC=C3

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-5-phenylnaphthalene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chloro and methoxy groups on the naphthalene ring influence the reactivity and orientation of these reactions . The compound’s photophysical properties also make it a valuable tool in fluorescence-based applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to naphthalene derivatives allow for comparisons with well-characterized analogs, such as naphthalene , 1-methylnaphthalene , and 2-methylnaphthalene , as outlined in the 2024 Toxicological Profile . Key differences arise from substituent effects:

Table 1: Comparative Analysis of 4-Chloro-1-methoxy-5-phenylnaphthalene and Analogs

Property 4-Chloro-1-methoxy-5-phenylnaphthalene Naphthalene 1-Methylnaphthalene 2-Methylnaphthalene
Molecular Weight (g/mol) ~300.8 (calculated) 128.17 142.20 142.20
Substituents -Cl, -OCH₃, -C₆H₅ None -CH₃ at position 1 -CH₃ at position 2
Log P (Octanol-Water) Estimated >5 (highly lipophilic) 3.45 3.90 3.90
Acute Toxicity (Oral LD₅₀) Not reported 490 mg/kg (rats) 1,800 mg/kg (rats) 1,600 mg/kg (rats)
Environmental Persistence Likely high (Cl, phenyl groups) Moderate Moderate Moderate
Metabolic Pathways Predicted CYP450-mediated oxidation CYP450 oxidation CYP450 oxidation CYP450 oxidation

Key Findings:

Toxicity Profile: Naphthalene exhibits higher acute toxicity than methylnaphthalenes, likely due to its unsubstituted structure facilitating metabolic activation to reactive epoxides .

Environmental Behavior :

  • Methylnaphthalenes show moderate persistence in air and soil, with half-lives of days to weeks .
  • The chloro group in 4-Chloro-1-methoxy-5-phenylnaphthalene may enhance environmental persistence due to reduced microbial degradation rates, similar to chlorinated PAHs .

This could reduce electrophilic reactivity, a key factor in naphthalene’s carcinogenicity .

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